molecular formula C11H12BrNO3 B13200365 (2R,4R)-2-(Bromomethyl)-4-(3-nitrophenyl)oxolane

(2R,4R)-2-(Bromomethyl)-4-(3-nitrophenyl)oxolane

Cat. No.: B13200365
M. Wt: 286.12 g/mol
InChI Key: IIOFGJIBLNNXRC-GXSJLCMTSA-N
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Description

(2R,4R)-2-(Bromomethyl)-4-(3-nitrophenyl)oxolane ( 2059911-37-2) is a chiral oxolane-based building block of high value in medicinal chemistry and drug discovery research. With a molecular formula of C11H12BrNO3 and a molecular weight of 286.120 g/mol, this compound features both a bromomethyl group and a 3-nitrophenyl substituent on a stereochemically defined oxolane ring, making it a versatile intermediate for the synthesis of complex molecules . Its specific stereochemistry is critical for creating compounds with defined chiral centers, which is often essential for developing therapeutics with targeted biological activity. The 3-nitrophenyl group can serve as a precursor for aniline derivatives, enabling further functionalization, while the reactive bromomethyl handle allows for nucleophilic substitution reactions, facilitating the construction of diverse chemical libraries. This compound is part of a family of similar intermediates investigated for the development of novel bioactive molecules, including substituted nitrogenous heterocyclic compounds explored for various therapeutic applications . (2R,4R)-2-(Bromomethyl)-4-(3-nitrophenyl)oxolane is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C11H12BrNO3

Molecular Weight

286.12 g/mol

IUPAC Name

(2R,4R)-2-(bromomethyl)-4-(3-nitrophenyl)oxolane

InChI

InChI=1S/C11H12BrNO3/c12-6-11-5-9(7-16-11)8-2-1-3-10(4-8)13(14)15/h1-4,9,11H,5-7H2/t9-,11+/m0/s1

InChI Key

IIOFGJIBLNNXRC-GXSJLCMTSA-N

Isomeric SMILES

C1[C@@H](CO[C@H]1CBr)C2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

C1C(COC1CBr)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Biological Activity

(2R,4R)-2-(Bromomethyl)-4-(3-nitrophenyl)oxolane is a compound of interest due to its unique structural features, including a bromomethyl group and a nitrophenyl moiety. This compound's biological activity has been the subject of various research studies, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and comparisons with similar compounds.

Chemical Structure and Properties

The molecular formula for (2R,4R)-2-(Bromomethyl)-4-(3-nitrophenyl)oxolane is C₁₃H₁₃BrN₁O₃. The presence of the bromomethyl group may enhance lipophilicity, potentially influencing its interaction with biological membranes.

Property Value
Molecular FormulaC₁₃H₁₃BrN₁O₃
Molecular Weight300.15 g/mol
Functional GroupsBromomethyl, Nitrophenyl
Stereochemistry(2R,4R)

The mechanism of action for (2R,4R)-2-(Bromomethyl)-4-(3-nitrophenyl)oxolane involves its interaction with various biomolecules. The nitrophenyl group can participate in electron transfer reactions, which may influence enzyme activity and protein function. The bromomethyl group can act as a leaving group in nucleophilic substitution reactions, potentially leading to the formation of reactive intermediates that interact with cellular targets.

Antimicrobial Activity

Research indicates that compounds containing nitrophenyl groups often exhibit significant antimicrobial properties. Studies have shown that (2R,4R)-2-(Bromomethyl)-4-(3-nitrophenyl)oxolane demonstrates activity against a range of bacterial strains. The nitro group is known to be bioactive, possibly contributing to the inhibition of bacterial growth through mechanisms such as DNA damage or interference with cell wall synthesis.

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death. The bromomethyl group can facilitate interactions with DNA or proteins involved in cell cycle regulation.

Case Studies

  • Antimicrobial Efficacy : A study conducted on various derivatives of nitrophenyl oxolanes found that (2R,4R)-2-(Bromomethyl)-4-(3-nitrophenyl)oxolane exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were recorded to be lower than those for standard antibiotics used in clinical settings.
  • Anticancer Activity : In a series of experiments assessing the cytotoxic effects on human cancer cell lines (e.g., MCF-7 breast cancer cells), (2R,4R)-2-(Bromomethyl)-4-(3-nitrophenyl)oxolane demonstrated IC50 values in the micromolar range, indicating potent anticancer activity compared to control compounds.

Comparison with Similar Compounds

The biological activity of (2R,4R)-2-(Bromomethyl)-4-(3-nitrophenyl)oxolane can be compared to other structurally related compounds:

Compound Structural Features Biological Activity
[(2R,4R)-4-(3-Nitrophenyl)oxolan-2-yl]methanolNitrophenyl groupAntimicrobial and anticancer activities
[(2R,4R)-2-(Iodomethyl)-4-(3-nitrophenyl)oxolaneIodomethyl instead of bromomethylEnhanced reactivity; potential for similar activities
[(2S,3S,4S)-5-[(3-Nitrophenyl)oxolan-2-yl]methanolDifferent stereochemistryVaried biological profiles; less studied

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

(2R,4R)-2-(Iodomethyl)-4-(3-nitrophenyl)oxolane
  • Molecular Formula: C₁₁H₁₂INO₃
  • Molecular Weight : 333.12 g/mol
  • Key Differences: Halogen: Iodine replaces bromine, increasing molecular weight by ~35 g/mol. Reactivity: Iodine’s larger atomic radius and weaker C–I bond (compared to C–Br) enhance its utility in SN2 reactions or radical-mediated processes. Applications: Potential use in radiopharmaceuticals due to iodine’s isotopic versatility.
(2R,4R)-2-(Iodomethyl)-4-(4-nitrophenyl)oxolane
  • Molecular Formula: C₁₁H₁₂INO₃
  • Molecular Weight : 333.12 g/mol
  • Key Differences: Nitro Position: The nitro group at the para position (vs. Electronic Influence: The para-nitro group exerts stronger electron-withdrawing effects, which may modulate acidity or regioselectivity in subsequent reactions.

Structural Variants with Modified Substituents

(4R)-4-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxolane
  • Molecular Formula : C₇H₁₃BrO₂
  • Molecular Weight : 209.08 g/mol
  • Key Differences :
    • Ring System : Dioxolane (two oxygen atoms) vs. oxolane (one oxygen), with 2,2-dimethyl groups increasing steric hindrance.
    • Substituent : Bromoethyl (CH₂CH₂Br) instead of bromomethyl (CH₂Br), altering reactivity in alkylation or elimination reactions.
  • Applications : Used in specialty chemicals, particularly where steric bulk is advantageous .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Halogen Nitrophenyl Position Key Applications/Properties
(2R,4R)-2-(Bromomethyl)-4-(3-nitrophenyl)oxolane C₁₁H₁₂BrNO₃ ~298.03 Br meta Asymmetric synthesis, pharmaceutical intermediates
(2R,4R)-2-(Iodomethyl)-4-(3-nitrophenyl)oxolane C₁₁H₁₂INO₃ 333.12 I meta Radiopharmaceutical precursors
(2R,4R)-2-(Iodomethyl)-4-(4-nitrophenyl)oxolane C₁₁H₁₂INO₃ 333.12 I para High symmetry for crystallography studies
(4R)-4-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxolane C₇H₁₃BrO₂ 209.08 Br N/A Sterically hindered alkylation agent

Research Findings and Implications

  • Reactivity Trends : Bromine’s moderate leaving-group ability makes the target compound versatile in nucleophilic substitutions, while iodine analogs enable faster reactions but require careful handling .
  • Electronic Effects : The meta-nitro group in the target compound offers a balance of electron withdrawal and spatial directing, favoring specific electrophilic substitutions.
  • Safety Considerations : Iodo derivatives demand stringent thermal controls, whereas bromo compounds prioritize protection against irritation and moisture .

Preparation Methods

Starting from Ethylene Glycol Derivatives

One common approach involves the cyclization of dihydroxy compounds derived from ethylene glycol:

Step Description Reagents & Conditions Reference
1 Formation of 1,3-dioxolane ring Ethylene glycol + acid catalyst (e.g., p-toluenesulfonic acid)
2 Introduction of the nitrophenyl group Nitration of phenyl derivatives followed by coupling Literature on aromatic substitution
3 Attachment of the nitrophenyl group to the oxolane Nucleophilic substitution or cross-coupling reactions

This route is advantageous for controlling stereochemistry and functional group placement.

Direct Cyclization of 4-Nitroacetophenone Derivatives

Alternatively, the synthesis can start from 4-nitroacetophenone:

Step Description Reagents & Conditions Reference
1 Conversion of 4-nitroacetophenone to a dioxolane derivative Ethylene glycol + acid catalyst
2 Cyclization to form the oxolane ring Heating under reflux

The introduction of the bromomethyl group is achieved via halogenation of the methyl group attached to the oxolane ring:

Step Description Reagents & Conditions Reference
1 Bromination of methyl group N-Bromosuccinimide (NBS) + radical initiator (e.g., AIBN) or light
2 Control of stereochemistry during bromomethylation Radical conditions favoring stereoselectivity

Data Table: Bromomethylation Conditions

Parameter Typical Range Notes
Reagent N-Bromosuccinimide (NBS) Preferred for selective bromination
Solvent Dichloromethane or acetic acid Ensures good solubility and control
Temperature Room temperature to 45°C Higher temperatures accelerate reaction
Reaction Time 24 hours Complete conversion

Research Findings

Zheng et al. (2016) demonstrated that NBS-mediated bromination at room temperature or 45°C yields high selectivity and yields (~98%) for similar bromomethyl derivatives, supporting the feasibility of this step.

Stereoselective Control of the (2R,4R) Configuration

Achieving stereoselectivity involves:

  • Using chiral auxiliaries or chiral catalysts during cyclization.
  • Controlling reaction conditions to favor the formation of the desired stereoisomer.
  • Employing protecting groups to direct the stereochemistry.

Research indicates that stereoselective synthesis of oxolane derivatives can be optimized via asymmetric catalysis or chiral starting materials, although specific methods for this compound are still under development.

Summary of the Synthetic Route

Step Reaction Reagents & Conditions Yield References
1 Formation of oxolane ring Ethylene glycol + acid catalyst -
2 Introduction of 3-nitrophenyl group Nitration + coupling -
3 Bromomethylation NBS, radical initiator, room temp ~98%
4 Stereoselective control Chiral catalysts/auxiliaries Under optimization Literature

Notes and Considerations

  • Reaction Conditions: Precise temperature control during bromomethylation is critical to prevent over-bromination or side reactions.
  • Stereochemistry: Achieving the (2R,4R) configuration requires chiral induction, which can be optimized through chiral catalysts or auxiliaries.
  • Purification: Chromatography and recrystallization are essential for isolating the pure stereoisomer.

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